Dehydro Azelnidipine

Vue d'ensemble

Description

Dehydro Azelnidipine is a derivative of Azelnidipine , a dihydropyridine calcium channel blocker. It is used as an antihypertensive treatment . Azelnidipine is marketed by Daiichi-Sankyo pharmaceuticals, Inc. in Japan . It has a gradual onset of action and produces a long-lasting decrease in blood pressure, with only a small increase in heart rate .

Chemical Reactions Analysis

Azelnidipine undergoes first-pass hepatic metabolism and is metabolized by hepatic cytochrome P450 (CYP) 3A4 . It does not have an active metabolite product . Information specific to Dehydro Azelnidipine’s chemical reactions was not found in the search results.

Physical And Chemical Properties Analysis

Azelnidipine is widely bound to human plasma proteins (90%–91%) . In a Chinese study examining the pharmacokinetics of the drug, the volume of distribution was found to be 1749 +/- 964 . Unfortunately, specific physical and chemical properties of Dehydro Azelnidipine were not found in the search results.

Applications De Recherche Scientifique

Antihypertensive Agent

Azelnidipine is a newer Calcium Channel Blocker (CCB) approved in China, Japan, and India . It is used in the management of hypertensive patients by lowering Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR) .

Heart Rate Reduction

In terms of HR reduction, there was a statistically significant difference between azelnidipine and amlodipine . Azelnidipine reduced heart rate significantly compared to amlodipine .

Sympathetic Nerve Activity Reduction

Azelnidipine reduces sympathetic nerve activity resulting in a decrease in heart rate . This is particularly beneficial in conditions where a high sympathetic tone is detrimental.

Reno-Protective Effect

Azelnidipine has a reno-protective effect and is known for reducing proteinuria . This makes it a potential candidate for managing kidney-related disorders.

Long-Acting Dihydropyridine Derivative

Azelnidipine is a new and long-acting dihydropyridine derivative with antagonistic activity . This property allows it to have sustained effects, making it suitable for long-term management of conditions.

Prevention of Angina

Azelnidipine is used to prevent angina . This makes it a valuable drug in the management of cardiovascular diseases.

Mécanisme D'action

- Unlike some other calcium channel blockers, Dehydro Azelnidipine does not induce reflex tachycardia due to vasodilation .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Orientations Futures

Azelnidipine has been found to have cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has also been found to prevent insulin resistance . It is currently being studied for post-ischemic stroke management . As for Dehydro Azelnidipine, specific future directions were not found in the search results.

Propriétés

IUPAC Name |

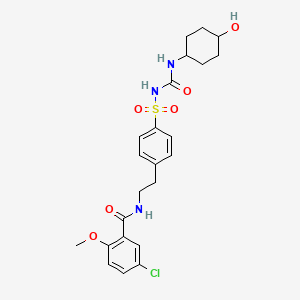

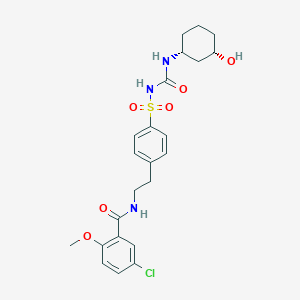

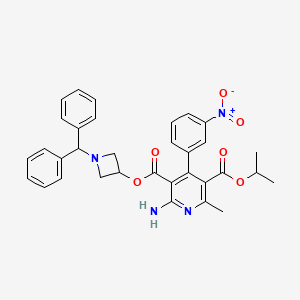

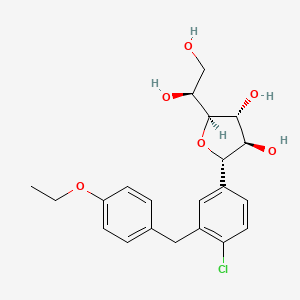

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,30H,18-19H2,1-3H3,(H2,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXOJGNMIWOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

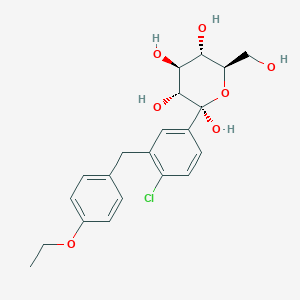

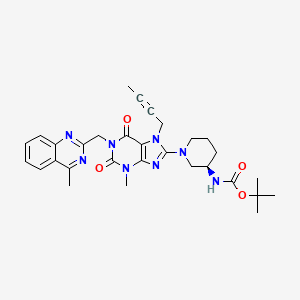

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)